molecular formula C7H7N3 B1429218 5-(Methylamino)picolinonitrile CAS No. 1256806-82-2

5-(Methylamino)picolinonitrile

Cat. No. B1429218
M. Wt: 133.15 g/mol
InChI Key: WMBBYSJOTOXRPG-UHFFFAOYSA-N
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Description

5-(Methylamino)picolinonitrile is a chemical compound with the CAS Number: 1256806-82-2 and a molecular weight of 133.15 . It is a solid substance .


Molecular Structure Analysis

The linear formula of 5-(Methylamino)picolinonitrile is C7H7N3 . The molecular structure analysis of this compound would require more specific data or experimental results, which are not available in the current resources.


Physical And Chemical Properties Analysis

5-(Methylamino)picolinonitrile is a solid substance . Its molecular weight is 133.15 . More specific physical and chemical properties such as melting point, boiling point, and density would require additional data or resources .

Scientific Research Applications

Phototriggered DNA Phosphoramidate Ligation

5-(Methylamino)picolinonitrile derivatives have been utilized in phototriggered nonenzymatic DNA phosphoramidate ligation. The methodology allows control over reaction initiation and rates, offering applications in the study of model protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).

Antiproliferative Activity

Thienylpicolinamidine derivatives, prepared from corresponding picolinonitriles, demonstrated significant antiproliferative activity against various cancer cell lines. These derivatives selectively downregulated key genes in the cell cycle without affecting normal human fibroblasts, indicating their potential as anticancer candidates (Ismail et al., 2020).

Development of CHK1 Inhibitors

5-(Pyrimidin-2-ylamino)picolinonitrile derivatives have been discovered as CHK1 inhibitors, displaying significant inhibitory activity and promising results in suppressing tumor growth in malignant hematopathy cell lines. This showcases the potential of these compounds in the treatment of hematologic malignancies (Tong et al., 2019).

Cytotoxic Palladium(II) Pincer Complexes

Picolinylamides functionalized with amino acids bearing ancillary S-donor groups formed pincer-type complexes with Palladium(II), demonstrating cytotoxic effects against various human cancer cell lines while sparing normal cells. This highlights the potential of these complexes in chemotherapy (Churusova et al., 2017).

Novel Linking Strategy for PHOLEDs

9,10-Dihydroacridine derivatives linked with picolinonitrile were synthesized, providing a novel linking strategy for efficient host materials in red phosphorescent organic light-emitting diodes (PHOLEDs). The special linking strategy limited conjugation length and inhibited intermolecular charge-transfer characteristics, contributing to good device performance (Liu et al., 2018).

Safety And Hazards

The safety information available indicates that 5-(Methylamino)picolinonitrile has a GHS07 pictogram and a signal word of "Warning" . Precautionary statements include P280 . More detailed safety and hazard information would require a review of the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-(methylamino)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-9-7-3-2-6(4-8)10-5-7/h2-3,5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBBYSJOTOXRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylamino)picolinonitrile

CAS RN

1256806-82-2
Record name 5-(methylamino)pyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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